molecular formula C14H12N2O3S2 B2766826 N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898459-46-6

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2766826
CAS No.: 898459-46-6
M. Wt: 320.38
InChI Key: UQTZUVVQEGQSEY-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a cyanothiophene and an ethylsulfonyl group, which contribute to its distinctive chemical behavior.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exhibited moderate antioxidant activity and significant antimicrobial properties . It demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 3-cyanothiophene: This can be achieved through the reaction of thiophene with cyanogen bromide under controlled conditions.

    Synthesis of 3-(ethylsulfonyl)benzoic acid: This involves the sulfonation of benzoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling 3-cyanothiophene with 3-(ethylsulfonyl)benzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    N-(3-cyanothiophen-2-yl)-3-(propylsulfonyl)benzamide: Similar structure but with a propylsulfonyl group.

Uniqueness

N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to its methyl and propyl counterparts.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-2-21(18,19)12-5-3-4-10(8-12)13(17)16-14-11(9-15)6-7-20-14/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZUVVQEGQSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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